molecular formula C9H12FNO2 B15234211 2-[(1R,2S)-1-amino-2-hydroxypropyl]-6-fluorophenol

2-[(1R,2S)-1-amino-2-hydroxypropyl]-6-fluorophenol

Cat. No.: B15234211
M. Wt: 185.20 g/mol
InChI Key: MLCWAEBPINQEFA-XNCJUZBTSA-N
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Description

2-[(1R,2S)-1-amino-2-hydroxypropyl]-6-fluorophenol is a chiral compound with significant importance in various fields of scientific research. This compound features a fluorine atom on the phenol ring and an amino group attached to a hydroxypropyl side chain. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R,2S)-1-amino-2-hydroxypropyl]-6-fluorophenol typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the use of chiral catalysts to achieve high enantioselectivity. The reaction conditions often include controlled temperatures and specific solvents to optimize yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale asymmetric synthesis using advanced catalytic systems. The process is designed to be scalable and cost-effective while maintaining high enantioselectivity and yield. Techniques such as continuous flow synthesis may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

2-[(1R,2S)-1-amino-2-hydroxypropyl]-6-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenol ring .

Scientific Research Applications

2-[(1R,2S)-1-amino-2-hydroxypropyl]-6-fluorophenol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1R,2S)-1-amino-2-hydroxypropyl]-6-fluorophenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the context of its application, such as its role in inhibiting specific enzymes or modulating receptor activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

2-[(1R,2S)-1-amino-2-hydroxypropyl]-6-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)8(11)6-3-2-4-7(10)9(6)13/h2-5,8,12-13H,11H2,1H3/t5-,8-/m0/s1

InChI Key

MLCWAEBPINQEFA-XNCJUZBTSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=C(C(=CC=C1)F)O)N)O

Canonical SMILES

CC(C(C1=C(C(=CC=C1)F)O)N)O

Origin of Product

United States

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